molecular formula C16H19N3O3 B7710509 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

Cat. No.: B7710509
M. Wt: 301.34 g/mol
InChI Key: VBRLEPVAVCMSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide is an organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a prop-2-enylbutanamide moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-10-17-14(20)8-5-9-15-18-16(19-22-15)12-6-4-7-13(11-12)21-2/h3-4,6-7,11H,1,5,8-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRLEPVAVCMSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the oxadiazole ring may produce amines .

Scientific Research Applications

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide is unique due to its specific combination of functional groups and heterocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.